5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the 4-bromophenyl group. Subsequent steps involve the formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core and the attachment of the naphthalen-1-yl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one include other pyrazolo[1,5-a]pyrazine derivatives and 1,2,4-oxadiazole-containing molecules These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C25H16BrN5O2 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16BrN5O2/c26-18-10-8-17(9-11-18)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2 |
InChI Key |
NROSWLITYJJIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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